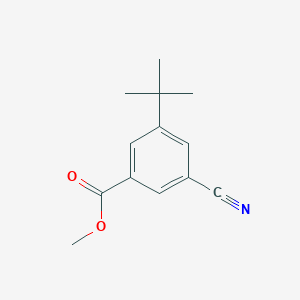

Methyl 3-tert-butyl-5-cyanobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-tert-butyl-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)11-6-9(8-14)5-10(7-11)12(15)16-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRARMMVRWKOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646945 | |

| Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936801-70-6 | |

| Record name | Methyl 3-tert-butyl-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Methyl 3 Tert Butyl 5 Cyanobenzoate

Established Synthetic Routes to the Benzoate (B1203000) Core

The synthesis of Methyl 3-tert-butyl-5-cyanobenzoate is a multi-step process that requires careful strategic planning to install the three substituents—methyl ester, tert-butyl, and cyano—onto the benzene (B151609) ring in the correct 1,3,5-relationship. The order of these reactions is dictated by the directing effects of the substituents. The methyl ester and cyano groups are electron-withdrawing and direct incoming electrophiles to the meta position. libretexts.orgslideserve.com In contrast, the tert-butyl group is an electron-donating group that directs to the ortho and para positions. stackexchange.com

A logical and commonly employed strategy commences with a benzene ring already substituted with a meta-director, followed by the introduction of the remaining groups. One of the most straightforward approaches involves the following sequence:

Esterification of a suitable benzoic acid derivative to form the methyl ester.

Friedel-Crafts alkylation to introduce the tert-butyl group.

Introduction of the cyano group to yield the final product.

Esterification Approaches for Methyl Benzoate Formation

The initial step in many synthetic sequences for this molecule is the formation of the methyl benzoate core. The most common and well-established method for this transformation is the Fischer esterification. This reaction typically involves reacting a benzoic acid derivative with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comtruman.edu The reaction is an equilibrium process, and an excess of methanol is often used to drive the reaction towards the product. truman.edu

Alternative methods for esterification include reacting the corresponding acyl chloride with methanol or using other coupling agents. For instance, 3-cyanobenzoic acid can be treated with oxalyl chloride or thionyl chloride to form the acyl chloride, which then readily reacts with methanol to yield methyl 3-cyanobenzoate. google.comgoogle.com

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol, Sulfuric Acid | Methyl Benzoate | ~69% | truman.edu |

| 3,5-Dihydroxybenzoic Acid | Methanol, p-Toluenesulfonic Acid | Methyl 3,5-dihydroxybenzoate | ~91% | google.com |

| 3-Cyanobenzoic Acid | 1. Oxalyl Chloride; 2. Methanol | Methyl 3-cyanobenzoate | Not specified | google.com |

Strategies for Aromatic Cyano Group Introduction

The introduction of a cyano group onto the aromatic ring is a critical step. Several classical and modern methods are available for this transformation.

The Sandmeyer reaction is a traditional method that involves the conversion of an aromatic amine (aniline) to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide. This would require the synthesis to proceed via a nitro-substituted intermediate, which is then reduced to the amine. For example, methyl 3-tert-butyl-5-nitrobenzoate could be reduced to methyl 3-amino-5-tert-butylbenzoate, followed by a Sandmeyer reaction to install the cyano group.

A more direct approach is the palladium-catalyzed cyanation of aryl halides or triflates. This method offers milder reaction conditions and broader functional group tolerance. For example, a precursor such as methyl 3-bromo-5-tert-butylbenzoate could be reacted with a cyanide source like zinc cyanide or potassium ferrocyanide in the presence of a palladium catalyst to yield the target molecule. google.com

Another strategy involves the conversion of a formyl group. For instance, methyl 3-formylbenzoate can be converted to methyl 3-cyanobenzoate through an oximation reaction with hydroxylamine (B1172632) hydrochloride, followed by dehydration. researchgate.net

| Starting Material | Reagents/Method | Product | Yield | Reference |

|---|---|---|---|---|

| Anilines | 1. NaNO2, HCl; 2. CuCN (Sandmeyer) | Aryl Nitriles | Variable | researchgate.net |

| Aryl Chlorides | Zn(CN)2, Pd Catalyst | Aryl Nitriles | Variable | google.com |

| Methyl 3-formylbenzoate | Hydroxylamine hydrochloride, Acetic anhydride | Methyl 3-cyanobenzoate | 95.1% | researchgate.net |

Methods for tert-Butyl Moiety Incorporation

The introduction of the bulky tert-butyl group is typically achieved through a Friedel-Crafts alkylation reaction. miracosta.edu This electrophilic aromatic substitution involves reacting the aromatic substrate with a tert-butylating agent in the presence of a Lewis acid or a strong protic acid catalyst. Common tert-butylating agents include tert-butyl chloride, tert-butyl alcohol, or isobutylene. miracosta.edu

Given a starting material like methyl benzoate, the ester group directs the incoming electrophile to the meta position. Therefore, reacting methyl benzoate with a tert-butylating agent like tert-butyl alcohol and an acid catalyst would yield methyl 3-tert-butylbenzoate. The steric bulk of the tert-butyl group often prevents di-alkylation, especially under controlled conditions. ucalgary.ca While the tert-butyl group is an ortho-, para-director, its large size sterically hinders the ortho positions, leading to a preference for para-substitution in many cases. stackexchange.comucalgary.ca However, when directed by a strong meta-director already on the ring, the substitution occurs at the meta position.

| Substrate | tert-Butylating Agent | Catalyst | Major Product | Reference |

|---|---|---|---|---|

| 1,4-Dimethoxybenzene | t-Butyl alcohol | Sulfuric Acid | 1,4-Dimethoxy-2-tert-butylbenzene | miracosta.edu |

| Benzene | Isobutyl chloride | AlCl3 | t-Butylbenzene (via rearrangement) | ucalgary.ca |

| Toluene | Not specified | Not specified | para-tert-Butyltoluene | libretexts.org |

Development of Novel and Green Synthesis Protocols

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods in chemical manufacturing. This includes the exploration of metal-free catalytic systems and continuous flow technologies, which offer potential advantages over traditional batch processes.

Metal-Free Catalytic Systems

The reliance on metal catalysts, particularly palladium in cyanation reactions, can lead to concerns about cost, toxicity, and metal contamination in the final product. Consequently, research into metal-free alternatives is an active area.

For the cyanation step, metal-free approaches have been developed. One such method involves the use of tert-butyl isocyanide as a cyanide source for the conversion of anilines to aryl nitriles without the need for a copper catalyst. researchgate.net Another innovative approach is the direct C-H cyanation of arenes using organic photoredox catalysis, which avoids the need for pre-functionalized starting materials like aryl halides. slideserve.com

For the esterification step, iron-catalyzed methods for the esterification of benzylic C-H bonds have been reported, providing an alternative to traditional acid catalysis. nih.gov While not directly applicable to a pre-formed benzoic acid, this highlights the trend towards using more benign and earth-abundant metals. The development of transition-metal-free synthetic pathways for substituted benzoates is also a key research goal. rsc.orgnih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including active pharmaceutical ingredients. nih.gov This approach involves pumping reagents through a network of tubes and reactors, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and the potential for automation and process optimization. google.comresearchgate.net

For a multi-step synthesis like that of Methyl 3-tert-butyl-5-cyanobenzoate, a continuous flow process could be designed where intermediates are not isolated but are directly passed from one reactor module to the next. researchgate.net This "telescoped synthesis" can significantly reduce reaction times, solvent usage, and waste generation.

Steps that are particularly well-suited for flow chemistry include:

Hazardous Reactions: Cyanation reactions, which often use toxic cyanide sources, can be performed more safely in a closed-loop flow system, minimizing operator exposure.

Exothermic Reactions: Friedel-Crafts alkylations can be highly exothermic. The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, preventing runaway reactions and improving product selectivity.

Photochemical Reactions: Novel photochemical methods, such as the direct C-H cyanation mentioned earlier, are often more efficient in flow reactors due to the uniform irradiation of the reaction mixture. sigmaaldrich.com

By integrating these advanced technologies, the synthesis of Methyl 3-tert-butyl-5-cyanobenzoate can be made more efficient, safer, and environmentally friendly.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The primary route to methyl 3-tert-butyl-5-cyanobenzoate is the Fischer esterification of 3-tert-butyl-5-cyanobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. smolecule.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. smolecule.com

Several factors can be manipulated to optimize the yield and selectivity of this reaction. Key parameters include the molar ratio of reactants, catalyst concentration, reaction temperature, and time. For instance, in the synthesis of a related compound, methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a molar ratio of the carboxylic acid to methanol ranging from 1.0:2.0 to 1.0:15.0 has been explored, with reactions conducted at 60-80°C for 8-14 hours. google.com Such studies provide a valuable starting point for the optimization of methyl 3-tert-butyl-5-cyanobenzoate synthesis.

The choice of catalyst and its concentration are also critical. While sulfuric acid is a common choice, other acidic catalysts could be employed to potentially improve outcomes. The optimization process would involve systematically varying these parameters and analyzing the product mixture, likely using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conditions that provide the highest yield of the desired ester with minimal formation of byproducts.

A hypothetical optimization study for the Fischer esterification of 3-tert-butyl-5-cyanobenzoic acid could involve the experiments outlined in the following table:

Table 1: Hypothetical Optimization of Fischer Esterification for Methyl 3-tert-butyl-5-cyanobenzoate

| Entry | Molar Ratio (Acid:Methanol) | Catalyst (H₂SO₄ mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:5 | 1 | 65 | 4 | 75 |

| 2 | 1:10 | 1 | 65 | 4 | 85 |

| 3 | 1:10 | 2 | 65 | 4 | 90 |

| 4 | 1:10 | 2 | 75 | 4 | 92 |

| 5 | 1:10 | 2 | 75 | 6 | 95 |

This interactive table illustrates how a systematic approach can be used to identify the optimal reaction conditions. By varying one parameter at a time, researchers can pinpoint the ideal combination for maximizing the yield of methyl 3-tert-butyl-5-cyanobenzoate.

Considerations for Scalable Synthesis in Academic and Industrial Contexts

Scaling up the synthesis of methyl 3-tert-butyl-5-cyanobenzoate from a laboratory setting to an industrial scale presents a unique set of challenges and considerations. While the fundamental chemistry remains the same, factors such as heat and mass transfer, reaction kinetics, and process safety become paramount.

Academic Scale:

In an academic laboratory, the synthesis is typically performed in batch reactors (e.g., round-bottom flasks) with magnetic or overhead stirring. The focus is often on proof-of-concept and the synthesis of small quantities for further research. The workup procedure usually involves extraction, washing, drying, and purification by column chromatography. While effective, these methods can be time-consuming and may not be economically viable for larger quantities.

Industrial Scale:

For industrial production, efficiency, cost-effectiveness, and safety are the primary drivers. Continuous flow reactors are increasingly being adopted for the synthesis of compounds like methyl 3-tert-butyl-5-cyanobenzoate. smolecule.com This approach offers several advantages over traditional batch processing, including:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better control over reaction temperature, minimizing the formation of byproducts.

Enhanced Safety: The small reaction volumes at any given time reduce the risks associated with handling large quantities of hazardous materials.

Increased Throughput: Continuous processing allows for higher production rates compared to the cyclical nature of batch reactions.

Simplified Automation: Flow chemistry is well-suited for automation, leading to more consistent product quality and reduced labor costs.

The transition from batch to continuous flow requires careful consideration of reactor design, pumping systems, and in-line monitoring and control strategies.

Another critical aspect of scalable synthesis is the purification of the final product. In an industrial setting, distillation is often preferred over chromatography for its cost-effectiveness and ability to handle large volumes. The feasibility of distillation would depend on the boiling point of methyl 3-tert-butyl-5-cyanobenzoate and the volatility of any impurities.

The following table summarizes the key differences in synthetic considerations between academic and industrial scales:

Table 2: Comparison of Academic vs. Industrial Synthesis Considerations

| Feature | Academic Scale | Industrial Scale |

| Reactor Type | Batch (e.g., Round-bottom flask) | Continuous Flow or Large Batch Reactors |

| Primary Goal | Proof-of-concept, small quantity synthesis | High yield, high throughput, cost-efficiency |

| Purification | Column Chromatography | Distillation, Crystallization |

| Safety Focus | Personal protective equipment, fume hood use | Process safety management, hazard analysis |

| Cost Consideration | Reagent cost is a factor | Raw material cost, energy consumption, waste disposal are critical |

Chemical Reactivity and Mechanistic Studies of Methyl 3 Tert Butyl 5 Cyanobenzoate

Reactivity Profile of the Aromatic Nitrile Functionality

The cyano group in Methyl 3-tert-butyl-5-cyanobenzoate is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, reductions, cycloadditions, and conversions to imine derivatives.

Nucleophilic Addition Reactions at the Cyano Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to a range of synthetic transformations.

One of the most common nucleophilic additions to nitriles is the Grignard reaction. The addition of a Grignard reagent (R-MgX) to the nitrile leads to the formation of an imine anion intermediate, which upon hydrolysis yields a ketone. masterorganicchemistry.comyoutube.com This reaction provides a valuable route for the synthesis of ketones with a quaternary carbon center adjacent to the aromatic ring. The reaction proceeds via a second-order kinetic process, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

Another important nucleophilic addition is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. nrochemistry.comwikipedia.orgorganic-chemistry.org These salts are versatile intermediates that can be hydrolyzed to esters, or reacted with ammonia (B1221849) or amines to form amidines. nrochemistry.comwikipedia.org The Pinner reaction is typically carried out under anhydrous conditions with dry hydrogen chloride gas. nrochemistry.comorganic-chemistry.org However, sterically hindered nitriles may show reduced reactivity in this transformation. nrochemistry.com Lewis acids like trimethylsilyl (B98337) triflate can also promote a Pinner-type reaction to form carboxylic esters. nih.gov

| Reaction | Nucleophile | Intermediate | Final Product | General Conditions |

| Grignard Reaction | Grignard Reagent (R-MgX) | Imine anion | Ketone | Ether solvent, followed by aqueous workup |

| Pinner Reaction | Alcohol (R'OH) | Imino ester salt | Ester or Amidine | Anhydrous acid (e.g., HCl) or Lewis acid |

Selective Reduction Pathways to Amine Derivatives

The reduction of the nitrile group to a primary amine is a crucial transformation in organic synthesis. Several methods are available for the selective reduction of nitriles in the presence of other functional groups like esters.

Catalytic hydrogenation is a widely used method. Reagents such as Raney Nickel (Raney Ni), platinum (Pt), or palladium on carbon (Pd/C) with hydrogen gas can effectively reduce the nitrile to an amine while leaving the methyl ester group intact. numberanalytics.com Raney Cobalt has also been shown to be a good catalyst for the selective hydrogenation of nitriles. numberanalytics.com Transfer hydrogenation, using formic acid and triethylamine (B128534) with a palladium catalyst, is another mild and efficient method for this conversion. numberanalytics.com

Chemical reduction using metal hydrides is also a common approach. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both nitriles and esters, more selective reagents are available. A combination of cobalt chloride (CoCl₂) and sodium borohydride (B1222165) (NaBH₄) has been used for the selective reduction of nitriles in the presence of other functional groups that are sensitive to NaBH₄ alone. researchgate.net

| Reducing Agent/Catalyst | Hydrogen Source | Selectivity | General Conditions |

| Raney Ni, Pt, Pd/C | H₂ gas | High for nitrile over ester | Varies (pressure, temperature) |

| Raney Cobalt | H₂ gas | High for nitrile over ester | - |

| Pd/C | Formic acid/Triethylamine | High for nitrile over ester | Mild (e.g., 40 °C) |

| CoCl₂/NaBH₄ | NaBH₄ | High for nitrile | Mild (ambient temperature) |

Cycloaddition Chemistry Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, although it is generally less reactive than a carbon-carbon double or triple bond.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. While simple nitriles are often poor dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In the case of Methyl 3-tert-butyl-5-cyanobenzoate, the electron-withdrawing nature of the ester group could potentially activate the nitrile for Diels-Alder reactions with electron-rich dienes, leading to the formation of substituted pyridines after a subsequent aromatization step. nih.gov The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. wikipedia.org Benzonitrile (B105546) oxides, which can be generated from the corresponding benzaldoximes, react with dipolarophiles like alkenes and alkynes to form five-membered heterocyclic rings such as isoxazolines and isoxazoles, respectively. researchgate.netmdpi.comacs.org While this reaction does not directly involve the nitrile of Methyl 3-tert-butyl-5-cyanobenzoate as a starting material, it highlights a key reactive pathway for related benzonitrile derivatives.

| Cycloaddition Type | Reactant | Product Type | Key Features |

| Diels-Alder ([4+2]) | Electron-rich diene | Substituted Pyridine (after aromatization) | Concerted mechanism, stereospecific |

| 1,3-Dipolar Cycloaddition | Dipolarophile (e.g., alkene) | Five-membered heterocycle | Involves a 1,3-dipole (e.g., nitrile oxide) |

Transformations Leading to C=N Double Bond Formation

The nitrile group can be converted into a C=N double bond, forming an imine or a related derivative. As mentioned in section 3.1.1, the reaction of a nitrile with a Grignard reagent initially forms an imine anion, which is then hydrolyzed to a ketone. masterorganicchemistry.com However, under controlled conditions, the intermediate imine could potentially be trapped or isolated.

The Pinner reaction also provides a route to C=N double bonds in the form of imino esters. nrochemistry.comwikipedia.orgorganic-chemistry.org These can be further reacted to produce other compounds.

Furthermore, condensations of nitriles with compounds containing active methylene (B1212753) groups can lead to the formation of enamines or related structures with a C=C-N linkage, which can be considered a tautomer of an imine. For instance, the condensation of benzonitrile with N-substituted o-toluenesulfonamides in the presence of a strong base like n-butyllithium can yield imines. researchgate.net

Reactivity and Stability of the Methyl Ester Group

The methyl ester group in Methyl 3-tert-butyl-5-cyanobenzoate is a key site for nucleophilic acyl substitution reactions, with hydrolysis being a primary example.

Detailed Hydrolysis Pathways and Kinetic Investigations

The hydrolysis of a methyl ester to its corresponding carboxylic acid can be catalyzed by either acid or base. atamanchemicals.comnih.gov

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification to yield the carboxylate salt and methanol (B129727). atamanchemicals.com This reaction is effectively irreversible because the final deprotonation of the carboxylic acid to the carboxylate is thermodynamically very favorable. researchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. researchgate.net The reaction is typically carried out with an excess of water in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

The rate of hydrolysis is influenced by both electronic and steric factors. The presence of the electron-withdrawing cyano group on the aromatic ring of Methyl 3-tert-butyl-5-cyanobenzoate is expected to increase the electrophilicity of the ester's carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). However, the bulky tert-butyl group in the meta position may exert some steric hindrance, potentially slowing the reaction rate. Studies on the hydrolysis of substituted phenyl benzoates have shown that ortho substituents can have a significant steric effect on the reaction rate. researchgate.net The hydrolysis of sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, often requires more forcing conditions, like high temperatures. psu.edu

| Hydrolysis Type | Catalyst | Products | Key Features |

| Base-Catalyzed (Saponification) | Base (e.g., NaOH) | Carboxylate salt, Methanol | Irreversible, proceeds to completion |

| Acid-Catalyzed | Acid (e.g., H₂SO₄) | Carboxylic acid, Methanol | Reversible, equilibrium process |

Transesterification Reactions with Various Alcohol Nucleophiles

The methyl ester group in methyl 3-tert-butyl-5-cyanobenzoate can undergo transesterification in the presence of various alcohol nucleophiles. This reaction involves the substitution of the methoxy (B1213986) group (-OCH₃) with a different alkoxy group (-OR) from an alcohol (R-OH). The reaction is typically catalyzed by an acid or a base.

The general mechanism for base-catalyzed transesterification involves the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide. The alkoxide then attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, and the new ester is formed after protonation of the methoxide.

The reactivity of the alcohol nucleophile in this reaction is influenced by its steric bulk and nucleophilicity. Less sterically hindered primary alcohols are generally more reactive than secondary or tertiary alcohols.

Table 1: Hypothetical Relative Reaction Rates for Transesterification of Methyl 3-tert-butyl-5-cyanobenzoate with Various Alcohols

| Alcohol Nucleophile | Structure | Expected Relative Rate |

| Methanol | CH₃OH | - |

| Ethanol | CH₃CH₂OH | High |

| Isopropanol | (CH₃)₂CHOH | Moderate |

| tert-Butanol | (CH₃)₃COH | Low |

This table presents expected trends based on general principles of chemical reactivity. Actual experimental data would be required for quantitative comparison.

Comparative Ester Stability: Methyl vs. tert-Butyl Esters (Steric and Electronic Influences)

The stability of an ester is influenced by both steric and electronic factors. When comparing methyl 3-tert-butyl-5-cyanobenzoate to its hypothetical tert-butyl ester counterpart, tert-butyl 3-tert-butyl-5-cyanobenzoate, significant differences in stability and reactivity are expected.

Steric Hindrance: The tert-butyl group is significantly larger than the methyl group. This increased steric bulk in the tert-butyl ester hinders the approach of nucleophiles to the carbonyl carbon, making it less susceptible to nucleophilic attack and hydrolysis compared to the methyl ester. nih.gov

Electronic Effects: The tert-butyl group is more electron-donating than the methyl group through inductive effects. This increased electron density on the carbonyl oxygen can slightly reduce the electrophilicity of the carbonyl carbon. However, the primary influence on stability in this case is steric hindrance. The stability of a tert-butyl carbocation is greater than that of a methyl carbocation, which can be explained by the +I effect of the methyl groups or by hyperconjugation. doubtnut.com

Under basic hydrolysis conditions, the rate-determining step is often the elimination of the alkoxide group. nih.gov The stability of the leaving alkoxide ion plays a crucial role. Methoxide is a better leaving group than the bulkier and more basic tert-butoxide. Conversely, under acidic conditions, where the carbonyl oxygen is protonated first, the greater steric hindrance of the tert-butyl group provides significant protection against nucleophilic attack.

Table 2: Comparison of Methyl vs. tert-Butyl Ester Properties

| Property | Methyl 3-tert-butyl-5-cyanobenzoate | tert-Butyl 3-tert-butyl-5-cyanobenzoate |

| Steric Hindrance at Ester Group | Low | High |

| Susceptibility to Nucleophilic Attack | Higher | Lower |

| Rate of Base-Catalyzed Hydrolysis | Faster | Slower |

| Rate of Acid-Catalyzed Hydrolysis | Faster | Slower |

This is a qualitative comparison based on established principles of organic chemistry.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzene (B151609) ring of methyl 3-tert-butyl-5-cyanobenzoate has three substituents: a tert-butyl group, a cyano group, and a methyl ester group. These substituents influence the rate and position of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The substituents on the ring determine its reactivity and the orientation of the incoming electrophile.

Activating/Deactivating Nature:

tert-Butyl group: This is a weakly activating group due to inductive effects and hyperconjugation. It donates electron density to the ring, making it more nucleophilic. stackexchange.com

Cyano group (-CN) and Methyl Ester group (-COOCH₃): Both are deactivating groups because they are electron-withdrawing through both inductive and resonance effects. They pull electron density away from the ring, making it less reactive towards electrophiles.

Directing Effects:

tert-Butyl group: This is an ortho, para-director. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder the ortho positions, often leading to a higher proportion of the para-substituted product. msu.edu

Cyano group and Methyl Ester group: Both are meta-directors.

Given the presence of one activating ortho, para-director and two deactivating meta-directors, the positions for electrophilic attack are influenced by a combination of these effects. The positions ortho and para to the tert-butyl group are activated, while the positions ortho and para to the cyano and ester groups are deactivated. The position meta to all three groups is the least deactivated and potentially the most favorable for substitution.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The cyano and methyl ester groups are strong electron-withdrawing groups, which can facilitate NAS if a suitable leaving group is present on the ring. For methyl 3-tert-butyl-5-cyanobenzoate itself, a direct NAS reaction would require the displacement of one of the existing substituents or a hydrogen atom, which is generally unfavorable without specific reaction conditions (like the presence of a nitro group to be displaced). researchgate.net

Advanced Mechanistic Investigations of Key Transformations

Electron Transfer Mechanisms in Redox Processes

The redox behavior of methyl 3-tert-butyl-5-cyanobenzoate can be explored through techniques like cyclic voltammetry. The presence of the electron-withdrawing cyano and ester groups makes the aromatic ring susceptible to reduction (electron acceptance).

Redox processes can proceed through single electron transfer (SET) or double electron transfer (DET) mechanisms. nih.gov In the context of this molecule, reduction would likely involve the formation of a radical anion in a SET process. This radical anion could then undergo further reactions. The specific mechanism, whether SET or DET, would depend on the reacting partner and the reaction conditions. For instance, reactions with certain metal complexes can proceed via DET, leading to the formation of high-valent metal species. nih.gov

Studies on Csp³–H Bond Activation and Cleavage

The tert-butyl group on the aromatic ring contains nine Csp³–H bonds. The activation and cleavage of these bonds are of significant interest in synthetic chemistry for the functionalization of alkanes. rsc.org While the Csp³–H bonds of a tert-butyl group are generally considered unreactive, they can be activated under specific conditions, often involving transition metal catalysts. kaust.edu.sa

For instance, palladium(II) complexes have been shown to mediate Csp³–H bond activation under mild conditions. rsc.org Such a reaction with methyl 3-tert-butyl-5-cyanobenzoate could potentially lead to the formation of a palladacycle. The mechanism of such a process can be complex, potentially involving acetate-assisted or acetate-free pathways depending on the reaction temperature. rsc.org Studies on similar systems have shown that the cleavage of the benzylic C–H bond can be the rate-determining step in certain reactions. kaust.edu.sa However, in the case of a tert-butyl group, which lacks benzylic hydrogens, the activation would target the methyl C-H bonds. The absence of a β-hydrogen in the resulting metal-alkyl intermediate would prevent subsequent β-hydride elimination, a common pathway for many organometallic reactions. kaust.edu.sa

Advanced Spectroscopic and Structural Characterization of Methyl 3 Tert Butyl 5 Cyanobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For Methyl 3-tert-butyl-5-cyanobenzoate, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon framework.

Proton NMR (¹H NMR) for Structural Elucidation

In ¹H NMR spectroscopy, the chemical shift, multiplicity (splitting pattern), and integration of proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Methyl 3-tert-butyl-5-cyanobenzoate in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

The tert-butyl group, due to the free rotation around the carbon-carbon single bond, contains nine chemically equivalent protons, which would appear as a sharp singlet. The methyl group of the ester function is also expected to be a singlet, as it is not coupled to any other protons. The three protons on the benzene (B151609) ring are in different chemical environments and would therefore have different chemical shifts, appearing in the downfield region typical for aromatic protons. Their coupling with each other would lead to complex splitting patterns, which can be predicted based on their positions relative to the electron-withdrawing cyano and ester groups and the electron-donating tert-butyl group.

Predicted ¹H NMR Data for Methyl 3-tert-butyl-5-cyanobenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~1.35 | Singlet |

| -OCH₃ | ~3.95 | Singlet |

| Aromatic H-4 | ~8.10 | Triplet (or Singlet-like) |

| Aromatic H-2 | ~8.25 | Multiplet |

| Aromatic H-6 | ~7.90 | Multiplet |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in Methyl 3-tert-butyl-5-cyanobenzoate gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the identification of carbons in different functional groups.

The spectrum would clearly show signals for the carbonyl carbon of the ester and the nitrile carbon, which are typically found at the downfield end of the spectrum. The carbons of the benzene ring would appear in the aromatic region, with their specific shifts influenced by the attached substituents. The carbons of the tert-butyl and methyl ester groups would be found in the aliphatic (upfield) region. The symmetry and substitution pattern of the benzene ring result in six distinct aromatic carbon signals.

Predicted ¹³C NMR Data for Methyl 3-tert-butyl-5-cyanobenzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~31.0 |

| -C (CH₃)₃ | ~35.5 |

| -OC H₃ | ~52.8 |

| -C ≡N | ~117.5 |

| Aromatic C-5 | ~113.0 |

| Aromatic C-1 | ~132.0 |

| Aromatic C-3 | ~154.0 |

| Aromatic C-2 | ~134.0 |

| Aromatic C-6 | ~130.0 |

| Aromatic C-4 | ~133.0 |

| -C =O | ~165.0 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For Methyl 3-tert-butyl-5-cyanobenzoate, COSY would show correlations between the aromatic protons that are on adjacent carbons, helping to trace the connectivity around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the aliphatic proton signals to their corresponding carbon signals (the -C(CH₃)₃ and -OCH₃ groups) and each aromatic proton signal to its specific carbon on the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular fragments. Key HMBC correlations would include:

The singlet from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the two adjacent aromatic carbons (C-2 and C-4).

The singlet from the methyl ester protons to the carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Characterization of Characteristic Functional Group Vibrations (Cyano, Ester)

The IR and Raman spectra of Methyl 3-tert-butyl-5-cyanobenzoate are dominated by the characteristic stretching vibrations of its key functional groups.

Cyano (C≡N) Group: The carbon-nitrogen triple bond gives rise to a sharp, intense absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. For aromatic nitriles, this peak is usually found around 2220-2240 cm⁻¹. illinois.edu This band is a very reliable indicator of the presence of a nitrile group.

Ester (C=O) Group: The carbonyl stretch of the ester group is one of the most prominent absorptions in the IR spectrum, typically appearing as a strong, sharp peak. For aromatic esters, this absorption is found in the region of 1715-1730 cm⁻¹. The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic esters.

Other notable vibrations would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic tert-butyl and methyl groups (below 3000 cm⁻¹), as well as C-O stretching from the ester group.

Characteristic Vibrational Frequencies for Methyl 3-tert-butyl-5-cyanobenzoate

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Cyano (-C≡N) | Stretching | 2220 - 2240 |

| Ester (-C=O) | Stretching | 1715 - 1730 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

The Nitrile Group as a Vibrational Probe in Chemical Environments

The nitrile group is an excellent vibrational probe for studying molecular structure and dynamics. Current time information in Portland, OR, US.tcichemicals.com Its C≡N stretching vibration has several advantageous properties:

Spectral Location: It absorbs in a region of the IR spectrum (around 2200-2260 cm⁻¹) that is relatively free from other common vibrational modes, making it easy to identify and monitor. illinois.edu

High Intensity: The nitrile stretch typically has a high molar extinction coefficient, resulting in a strong, easily detectable signal. tcichemicals.com

Environmental Sensitivity: The exact frequency of the C≡N stretch is highly sensitive to its local electronic environment. tcichemicals.com Factors such as solvent polarity, hydrogen bonding, and the electronic nature of neighboring substituents can cause measurable shifts in its absorption frequency. This sensitivity allows the nitrile group to be used as a reporter on its immediate surroundings within a molecule or in complex systems. For instance, electron-donating groups on an aromatic ring tend to shift the nitrile frequency to a lower wavenumber. sigmaaldrich.com

In the context of Methyl 3-tert-butyl-5-cyanobenzoate, the nitrile vibration provides a sensitive handle to study the electronic effects of the tert-butyl and methyl ester groups as transmitted through the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. For Methyl 3-tert-butyl-5-cyanobenzoate (C₁₃H₁₅NO₂), HRMS would provide an exact mass measurement, confirming its elemental composition.

Illustrative HRMS Data for Methyl 3-tert-butyl-5-cyanobenzoate

| Parameter | Illustrative Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Calculated Exact Mass | 217.1103 u |

| Observed m/z (e.g., [M+H]⁺) | 218.1176 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

Note: The data in this table is illustrative and based on theoretical calculations. It serves to demonstrate the type of information obtained from HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and preventing their fragmentation during the ionization process. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then directed into the mass analyzer.

For Methyl 3-tert-butyl-5-cyanobenzoate, ESI-MS would typically produce a prominent ion corresponding to the protonated molecule, [M+H]⁺. Depending on the solvent and additives used, other adducts, such as [M+Na]⁺ or [M+K]⁺, might also be observed. The fragmentation of the parent ion can be induced in the mass spectrometer (e.g., through collision-induced dissociation) to provide structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of Methyl 3-tert-butyl-5-cyanobenzoate would involve the loss of the tert-butyl group, a characteristic fragmentation for compounds containing this moiety.

Illustrative ESI-MS Fragmentation Data for Methyl 3-tert-butyl-5-cyanobenzoate

| Precursor Ion (m/z) | Illustrative Fragment Ion (m/z) | Proposed Neutral Loss |

| 218.1176 | 162.0651 | C₄H₈ (isobutylene) |

| 218.1176 | 186.0917 | CH₃OH (methanol) |

Note: The data in this table is illustrative and based on common fragmentation patterns of similar compounds. It serves to demonstrate the type of information obtained from ESI-MS/MS analysis.

X-ray Crystallography for Single-Crystal Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions.

Illustrative Crystallographic Data for Methyl 3-tert-butyl-5-cyanobenzoate

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å, β = 95° |

| Volume | 1234.5 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.16 g/cm³ |

Note: The data in this table is hypothetical and serves to illustrate the parameters obtained from a single-crystal X-ray diffraction experiment.

Other Complementary Spectroscopic Methods (e.g., UV-Vis Absorption)

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

The UV-Vis spectrum of Methyl 3-tert-butyl-5-cyanobenzoate is expected to be influenced by the electronic system of the substituted benzene ring. Benzonitrile (B105546) itself exhibits characteristic absorption bands in the ultraviolet region. The presence of the tert-butyl and methyl ester groups will likely cause shifts in the positions and intensities of these absorption bands. The cyano and ester groups are electron-withdrawing, which can affect the energy of the π → π* transitions of the aromatic ring.

Illustrative UV-Vis Absorption Data for Methyl 3-tert-butyl-5-cyanobenzoate in Methanol (B129727)

| Illustrative λmax (nm) | Illustrative Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Corresponding Electronic Transition |

| ~240 | ~15,000 | π → π |

| ~285 | ~1,200 | n → π |

Note: The data in this table is illustrative and based on the typical UV-Vis absorption characteristics of substituted benzonitriles. It serves to demonstrate the type of information obtained from this technique.

Computational Chemistry and Theoretical Investigations of Methyl 3 Tert Butyl 5 Cyanobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the investigation of molecular properties with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 3-tert-butyl-5-cyanobenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure can be further analyzed through calculations of molecular orbital energies and the distribution of electron density. These calculations provide insights into the molecule's reactivity and physical properties. For instance, the analysis of Mulliken atomic charges would reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

Prediction of Vibrational Frequencies and Spectroscopic Correlation

Theoretical vibrational frequencies for Methyl 3-tert-butyl-5-cyanobenzoate can be calculated using DFT. These computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups. The predicted infrared (IR) and Raman spectra can then be correlated with experimental spectra for validation of the computational model and to aid in the assignment of experimental spectral bands. For example, characteristic vibrational frequencies for the cyano (C≡N) stretching, carbonyl (C=O) stretching of the ester group, C-H stretching of the aromatic ring and the tert-butyl group, and C-O stretching of the ester are predicted. While experimental data for this specific molecule is not available, studies on related molecules like methyl benzoate (B1203000) have shown that calculated anharmonic vibrational frequencies, which account for the non-parabolic nature of the potential energy surface, often show good agreement with experimental FTIR spectra. researchgate.netamericanelements.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For aromatic compounds, the HOMO is often a π-orbital associated with the benzene (B151609) ring, and the LUMO is a π*-orbital. In Methyl 3-tert-butyl-5-cyanobenzoate, the HOMO and LUMO would likely be distributed over the cyanobenzoyl moiety. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity. mdpi.com

Table 1: Calculated Quantum Chemical Descriptors (Illustrative)

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1/(2η) | Measure of reactivity |

| Electrophilicity Index (ω) | χ2/(2η) | Electrophilic nature |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. By mapping the potential energy surface, transition states, which are the energy maxima along the reaction coordinate, can be located and characterized. This allows for the determination of activation energies, which are critical for understanding reaction rates. For reactions involving Methyl 3-tert-butyl-5-cyanobenzoate, such as hydrolysis of the ester or nucleophilic addition to the nitrile, computational modeling could identify the most likely reaction pathways and provide a detailed understanding of the electronic and structural changes that occur during the reaction.

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable bonds, such as the C-C bond connecting the tert-butyl group to the ring and the C-O bond of the ester group, means that Methyl 3-tert-butyl-5-cyanobenzoate can exist in different spatial arrangements or conformations. Conformational analysis involves exploring the potential energy surface to identify the stable conformers (energy minima) and the transition states for their interconversion. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The steric bulk of the tert-butyl group is expected to significantly influence the preferred conformations by creating steric hindrance that restricts rotation around the adjacent bonds.

Studies on Intermolecular Interactions and Crystal Packing

In the solid state, molecules of Methyl 3-tert-butyl-5-cyanobenzoate will arrange themselves in a specific three-dimensional lattice, a phenomenon known as crystal packing. The nature of this packing is governed by intermolecular interactions, such as dipole-dipole interactions arising from the polar cyano and ester groups, and van der Waals forces. Computational studies can predict the likely crystal packing arrangements by calculating the lattice energy for different possible crystal structures. Studies on similar molecules, like methyl 3,5-dibromo-4-cyanobenzoate, have revealed the importance of interactions involving the cyano and carbonyl groups in directing the crystal packing. nih.govresearchgate.net For instance, C≡N···Br and C=O···Br contacts were found to be significant in the crystal structure of methyl 3,5-dibromo-4-cyanobenzoate. nih.gov Similarly, for Methyl 3-tert-butyl-5-cyanobenzoate, interactions involving the cyano and ester groups with neighboring molecules would be expected to play a key role in its solid-state structure.

Molecular Dynamics Simulations for Dynamic Behavior Prediction

Molecular dynamics (MD) simulations serve as a powerful computational tool to predict and analyze the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motion, conformational changes, and intermolecular interactions over time. For a compound like Methyl 3-tert-butyl-5-cyanobenzoate, MD simulations would offer critical insights into its structural flexibility and interactions with its environment.

A primary focus of such simulations would be to understand the rotational dynamics of the tert-butyl and methyl ester groups. The bulky tert-butyl group, in particular, can sterically influence the planarity of the benzene ring and the orientation of the adjacent cyano and ester functional groups. Simulations could quantify the rotational energy barriers of these groups, revealing the most stable conformations and the timescale of transitions between them.

Furthermore, MD simulations in different solvent environments (e.g., water, organic solvents) would be crucial for predicting the compound's behavior in solution. These simulations would elucidate the specific interactions, such as hydrogen bonding or van der Waals forces, between the solvent and the cyano and ester functionalities of the molecule. The resulting data would help predict solubility, solvation energy, and the local solvent structure around the molecule.

The table below outlines the typical parameters and potential outputs of a hypothetical molecular dynamics simulation performed on Methyl 3-tert-butyl-5-cyanobenzoate.

Table 1: Conceptual Parameters for Molecular Dynamics Simulation of Methyl 3-tert-butyl-5-cyanobenzoate

| Simulation Parameter | Description | Potential Research Finding |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Determines the accuracy of interatomic and intramolecular interactions. |

| Solvent Model | The representation of the solvent environment (e.g., explicit water models like TIP3P or implicit solvent models). | Predicts solvation free energies and the structure of the solvent shell around the solute. |

| Ensemble | The statistical ensemble used to control thermodynamic variables (e.g., NVT for constant Number of particles, Volume, and Temperature). | Ensures the simulation samples a relevant thermodynamic state. |

| Simulation Time | The total duration of the simulation, typically ranging from nanoseconds to microseconds. | Determines the ability to observe specific dynamic events, such as conformational changes. |

| Temperature & Pressure | The simulated thermodynamic conditions, typically set to standard temperature and pressure (STP) or specific experimental conditions. | Allows for the study of the compound's behavior under realistic conditions. |

Detailed analysis of the simulation trajectories would yield quantitative data on various dynamic properties. For instance, the root-mean-square deviation (RMSD) could be calculated to assess the structural stability of the molecule over time, while radial distribution functions (RDFs) could reveal the probabilities of finding solvent molecules at specific distances from the solute's functional groups. This information is invaluable for understanding the molecule's macroscopic properties based on its microscopic dynamic behavior.

Research on Analogues and Derivatives of Methyl 3 Tert Butyl 5 Cyanobenzoate

Structure-Reactivity Relationships in Substituted Benzoate (B1203000) Systems

The reactivity of substituted benzoate systems is intricately governed by the electronic nature and steric bulk of the substituents attached to the benzene (B151609) ring. In methyl 3-tert-butyl-5-cyanobenzoate, the methoxycarbonyl (-COOCH₃) and cyano (-CN) groups are electron-withdrawing, while the tert-butyl group is weakly electron-donating through inductive effects.

The electron-withdrawing groups deactivate the benzene ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation more challenging compared to unsubstituted benzene. Conversely, these groups activate the ring for nucleophilic aromatic substitution, although this is less common for benzoates. The reactivity of the ester functional group itself is also influenced. Electron-withdrawing groups on the ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, such as in hydrolysis or amidation reactions.

Comparative Studies with Isomeric and Positional Analogues (e.g., tert-butyl 3-cyanobenzoate, Methyl 3-cyanobenzoate)

Comparing methyl 3-tert-butyl-5-cyanobenzoate with its analogues where the ester group or the substitution pattern is varied reveals the distinct contributions of each moiety.

Ester Group Comparison:

The primary difference between methyl 3-tert-butyl-5-cyanobenzoate and tert-butyl 3-cyanobenzoate lies in the ester group. The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon. This steric protection makes tert-butyl esters more resistant to hydrolysis under both acidic and basic conditions compared to methyl esters. This enhanced stability is advantageous in synthetic routes where the ester must remain intact during other transformations.

Interactive Data Table: Comparison of Ester Analogues

| Feature | Methyl 3-cyanobenzoate | tert-Butyl 3-cyanobenzoate |

| Ester Group | Methyl (-CH₃) | tert-Butyl (-C(CH₃)₃) |

| Steric Hindrance | Low | High |

| Hydrolytic Stability | Lower | Higher |

| Physical State | Solid (m.p. 58-60 °C) | Liquid or low-melting solid |

| Reactivity in Transesterification | More reactive | Less reactive |

Positional Isomer and Substituent Comparison:

When compared to methyl 3-cyanobenzoate , methyl 3-tert-butyl-5-cyanobenzoate has the additional tert-butyl group. This group introduces steric bulk and has a minor electron-donating effect, which can slightly counteract the deactivating effects of the cyano and methoxycarbonyl groups in electrophilic substitution reactions.

Synthesis and Investigation of Derivatives with Modified Ester or Alkyl Moieties

The synthesis of derivatives of methyl 3-tert-butyl-5-cyanobenzoate allows for the fine-tuning of its chemical and physical properties.

Modification of the Ester Group: The methyl ester can be converted to other esters (e.g., ethyl, propyl) through transesterification. This process is typically acid-catalyzed and involves reacting the methyl ester with an excess of the desired alcohol. The synthesis of tert-butyl esters, however, is generally achieved by the esterification of the corresponding carboxylic acid (3-tert-butyl-5-cyanobenzoic acid) with tert-butanol.

Modification of the Alkyl Moiety: Modifications to the tert-butyl group are less common due to its general stability. However, related structures with different alkyl groups can be synthesized from appropriately substituted starting materials. For instance, using a different alkylated benzoic acid as a precursor would lead to a different alkyl-substituted cyanobenzoate.

The investigation of these derivatives often focuses on how changes in the ester or alkyl group affect properties like solubility, hydrolytic stability, and biological activity. For example, tert-butyl derivatives are being explored for use in prodrug formulations due to their stability.

Exploration of Cyanobenzoate Derivatives in Specific Synthetic Pathways and Cascade Reactions

Cyanobenzoate derivatives are valuable intermediates in a variety of synthetic pathways, including the construction of heterocyclic systems. The cyano group can participate in cyclization reactions, and the ester can be a handle for further functionalization.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can efficiently build molecular complexity. For instance, ortho-carbonyl substituted benzonitriles can undergo cascade reactions with pronucleophiles to form new isoindolin-1-ones. nih.gov This type of reaction involves nucleophilic addition to the carbonyl group, followed by cyclization onto the cyano group. nih.gov While a specific example using methyl 3-tert-butyl-5-cyanobenzoate is not prominently documented, its structural motifs suggest potential applicability in similar transformations. The presence of the electron-withdrawing cyano group is crucial for the cyclization step in such cascades.

Impact of Substituent Electronic and Steric Effects on Chemical Behavior

The chemical behavior of methyl 3-tert-butyl-5-cyanobenzoate is a direct consequence of the interplay between the electronic and steric effects of its substituents.

Electronic Effects:

Cyano Group (-CN): This group is strongly electron-withdrawing through both induction and resonance. It deactivates the benzene ring to electrophilic attack and makes the carbonyl carbon of the ester more electrophilic.

tert-Butyl Group (-C(CH₃)₃): This group is weakly electron-donating via induction. This effect is generally overshadowed by the strong withdrawing effects of the other two substituents.

Steric Effects:

tert-Butyl Group: The most significant steric effect comes from the bulky tert-butyl group. This can hinder reactions at the adjacent positions on the benzene ring (ortho positions).

Ester Group: While the methyl ester group itself is not exceptionally large, the tert-butyl ester in analogues provides substantial steric shielding to the carbonyl group, as previously discussed.

These combined effects influence the molecule's reactivity. For example, in a nucleophilic attack on the ester carbonyl, the electronic effects of the cyano group would increase reactivity, while the steric hindrance from a tert-butyl ester would decrease it. In electrophilic aromatic substitution, the position of attack would be directed by the substituents and influenced by the steric bulk of the tert-butyl group.

Interactive Data Table: Summary of Substituent Effects

| Substituent | Electronic Effect | Steric Effect |

| -CN | Strongly electron-withdrawing | Moderate |

| -COOCH₃ | Electron-withdrawing | Moderate |

| -C(CH₃)₃ | Weakly electron-donating | High |

Applications of Methyl 3 Tert Butyl 5 Cyanobenzoate in Advanced Materials Science

Integration into Polymer Systems

The incorporation of functional molecules into polymer chains, either as a comonomer or as an additive, is a well-established strategy to modify the bulk properties of the resulting material. The distinct structural motifs of Methyl 3-tert-butyl-5-cyanobenzoate suggest that it could significantly influence the mechanical, optical, and thermal characteristics of polymeric systems.

While direct studies quantifying the impact of Methyl 3-tert-butyl-5-cyanobenzoate on the mechanical strength of polymers are not widely available, the presence of the bulky tert-butyl group allows for well-founded inferences. Bulky side groups on polymer chains are known to restrict chain mobility and increase the polymer's glass transition temperature (Tg). tandfonline.commdpi.com This reduction in chain flexibility can translate to increased stiffness and, in some cases, enhanced tensile strength.

For instance, studies on cyanate (B1221674) ester resins have shown that the introduction of bulky monomers can lead to higher Young's modulus. mdpi.com The rigid structure of the benzene (B151609) ring in Methyl 3-tert-butyl-5-cyanobenzoate, combined with the steric hindrance from the tert-butyl group, would likely contribute to a more rigid polymer backbone when incorporated, thereby potentially enhancing the mechanical integrity of the material. wikipedia.org

Table 1: Comparison of Glass Transition Temperatures (Tg) for Polystyrenes with Different p-Substituents

| Polymer | p-Substituent | Glass Transition Temperature (Tg) |

| Polystyrene | -H | 379 K |

| Poly(p-methylstyrene) | -CH₃ | 384 K |

| Poly(p-tert-butylstyrene) | -C(CH₃)₃ | 446 K |

This table illustrates the significant impact of a bulky tert-butyl group on the glass transition temperature of a polymer, suggesting a similar stiffening effect could be imparted by Methyl 3-tert-butyl-5-cyanobenzoate. Data sourced from tandfonline.com.

The optical properties of a polymer, such as its refractive index and clarity, can be fine-tuned by the inclusion of specific additives. The cyanobenzoate group in Methyl 3-tert-butyl-5-cyanobenzoate is of particular interest in this regard. Cyano-substituted aromatic compounds are known to possess unique optoelectronic properties. researchgate.netresearchgate.net

The presence of the cyano group, an electron-withdrawing group, can influence the electronic structure of the polymer, potentially altering its refractive index and absorption characteristics. Research on polymethacrylates with cyanoazobenzene side groups has demonstrated that such modifications can lead to significant changes in photo-optical behavior. researchgate.net While the specific impact of Methyl 3-tert-butyl-5-cyanobenzoate is yet to be detailed, its incorporation could be explored for applications in optical films, lenses, and coatings where precise control of light transmission and refractive index is crucial. Furthermore, cyanostilbene-based materials are known to be key components in modern optoelectronics. rsc.orgresearchgate.net

The thermal stability of a polymer is a critical factor for its processing and end-use applications. The incorporation of bulky, sterically hindering groups can enhance thermal stability. The tert-butyl group in Methyl 3-tert-butyl-5-cyanobenzoate is expected to play a significant role in this aspect. wikipedia.org Studies on 4-tert-butylphenol (B1678320) have highlighted its role as an antioxidant additive that increases the oxidative stability of materials. researchgate.net

The bulky tert-butyl group can protect the polymer backbone from thermal degradation by sterically hindering the movement of polymer chains and the propagation of radical chain scission reactions. wikipedia.org Research on poly(p-tert-butylstyrene) has shown that while it undergoes thermal decomposition, the mechanisms are influenced by the bulky substituent. tandfonline.com Similarly, studies on various polymer additives have demonstrated that sterically hindered phenols and other bulky structures can act as effective stabilizers. researchgate.net Therefore, it is plausible that Methyl 3-tert-butyl-5-cyanobenzoate could be used as a reactive additive to improve the thermal endurance of various polymer systems.

Table 2: Thermal Properties of Related Polymer Systems

| Polymer System | Key Component | Noteworthy Thermal Property | Reference |

| Poly(p-tert-butylstyrene) | p-tert-butylstyrene | High Tg (446 K) indicating high thermal stability of the amorphous state. | tandfonline.com |

| Poly(tert-butyl acrylate) | tert-butyl acrylate | Thermal stability is influenced by polymerization conditions and initiator ratios. | aip.org |

| Benzoxazine–cyanate ester blends | Cyanate Ester | Co-reaction enhances the high-temperature stability of the resulting polybenzoxazine. | researchgate.net |

Role as a Monomer or Additive in Specialty Materials

The bifunctional nature of Methyl 3-tert-butyl-5-cyanobenzoate, with its ester and cyano groups, makes it a candidate for use as a monomer in the synthesis of specialty polymers like polyesters or polyamides. The presence of the tert-butyl and cyano groups on the aromatic ring would result in a polymer with regularly spaced functional groups, leading to materials with predictable and highly tailored properties.

As an additive, it could be blended with commodity or engineering plastics to impart specific characteristics such as improved thermal stability, altered optical properties, or enhanced mechanical stiffness, as suggested in the preceding sections. Its utility as a building block is noted in chemical supplier databases, where it is often categorized under materials for polymer science. smolecule.com

Exploration in Aggregation-Induced Emission (AIE) Materials and Related Optoelectronic Applications

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often observed in molecules with rotor-like structures, such as those containing phenyl rings that can undergo intramolecular rotations in solution, a process that dissipates energy non-radiatively. When aggregated, these rotations are restricted, opening up a radiative pathway for the excited state to decay, resulting in strong light emission.

Molecules containing cyanostilbene or other cyanophenyl derivatives are prominent in the field of AIE. rsc.orgnih.gov The cyano group's electron-withdrawing nature, combined with a conjugated system, is a common feature in many AIE-active luminogens (AIEgens). Although Methyl 3-tert-butyl-5-cyanobenzoate is not a stilbene (B7821643) derivative, its cyanobenzene core is a relevant structural motif.

The combination of the phenyl ring, which can rotate, and the cyano group suggests that derivatives of Methyl 3-tert-butyl-5-cyanobenzoate could be engineered to exhibit AIE characteristics. The bulky tert-butyl group could further aid in achieving the right balance of intermolecular interactions and restricted intramolecular motion in the aggregated state. Materials exhibiting AIE are highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.netresearchgate.net While specific studies on Methyl 3-tert-butyl-5-cyanobenzoate in AIE are yet to be published, its structural components make it a person of interest for future research in this exciting area of materials science.

Future Research Directions and Unexplored Avenues for Methyl 3 Tert Butyl 5 Cyanobenzoate

Development of Novel Catalytic and Asymmetric Transformations

The distinct substitution pattern of Methyl 3-tert-butyl-5-cyanobenzoate offers a unique platform for the development of innovative catalytic and asymmetric transformations. The sterically demanding tert-butyl group, positioned meta to the cyano and methyl benzoate (B1203000) functionalities, is expected to exert significant control over the regioselectivity of catalytic reactions. ethz.chnih.gov Future research could focus on leveraging this steric hindrance to direct C-H activation to the less hindered positions of the aromatic ring, enabling the synthesis of complex, selectively functionalized derivatives. nih.govresearchgate.net

The electron-withdrawing nature of the cyano and methyl benzoate groups deactivates the aromatic ring towards electrophilic substitution, presenting a challenge that can be overcome with modern catalytic methods. nih.gov Research into transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, at the positions ortho and para to the activating tert-butyl group could yield a diverse array of novel compounds. nih.gov

Furthermore, the development of asymmetric transformations is a particularly promising avenue. The chiral environment created by the bulky tert-butyl group could be exploited in asymmetric catalysis to achieve high enantioselectivity in reactions involving the cyano or ester moieties. For instance, asymmetric reduction of the cyano group to a primary amine or asymmetric hydrolysis of the ester could provide valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. oup.com The exploration of chiral catalysts that can differentiate between the two ortho positions relative to the tert-butyl group would be a significant advancement.

| Potential Catalytic Transformation | Catalyst System | Expected Outcome |

| Regioselective C-H Arylation | Palladium(II) acetate (B1210297) with a suitable ligand | Selective functionalization at the C2, C4, or C6 position |

| Asymmetric Nitrile Reduction | Chiral transition metal complex (e.g., Rhodium, Iridium) | Enantiomerically enriched primary amines |

| Asymmetric Ester Hydrolysis | Chiral lipase (B570770) or synthetic catalyst | Chiral carboxylic acids and alcohols |

Targeted Synthesis of Architecturally Complex Molecular Systems

The structural features of Methyl 3-tert-butyl-5-cyanobenzoate make it an ideal starting point for the targeted synthesis of architecturally complex molecular systems. The presence of three distinct functional groups provides multiple handles for sequential and orthogonal chemical modifications.

One unexplored avenue is the use of this compound as a building block for the synthesis of macrocycles and other supramolecular structures. acs.orgrsc.org The rigid benzene (B151609) core and the potential for derivatization at multiple sites could be utilized to construct novel host-guest systems, molecular cages, and shape-persistent macrocycles with tailored recognition properties. youtube.com The cyano and ester groups can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids, which can then participate in macrocyclization reactions. acs.org

Another area of interest is the synthesis of dendrimers and other branched polymeric materials. The 1,3,5-substitution pattern is conducive to the divergent synthesis of dendritic structures. By selectively functionalizing the positions ortho to the tert-butyl group, successive generations of branching units can be added, leading to the creation of highly complex and functional macromolecules.

The conversion of the nitrile and ester groups into other reactive moieties opens up possibilities for participating in multicomponent reactions and cascade sequences, allowing for the rapid assembly of complex molecular scaffolds from simple precursors. rsc.org

Utilization in Advanced Spectroscopic Probe Design

The electronic properties of Methyl 3-tert-butyl-5-cyanobenzoate, characterized by the electron-withdrawing cyano and benzoate groups, make it a promising scaffold for the design of advanced spectroscopic probes. ethz.chCurrent time information in Vancouver, CA. The introduction of a suitable donor group onto the aromatic ring would create a push-pull system, which is a common design motif for fluorescent probes. oup.comepa.gov

Future research could focus on the synthesis of derivatives where an electron-donating group, such as an amino or alkoxy group, is installed at the C2, C4, or C6 position. The resulting intramolecular charge transfer (ICT) character could lead to environmentally sensitive fluorescence, making these compounds useful as probes for polarity, viscosity, or the presence of specific analytes. google.com The steric bulk of the tert-butyl group could also be advantageous in minimizing aggregation-caused quenching of fluorescence in the solid state or in biological environments.

Furthermore, the cyano group itself can be a useful spectroscopic handle. Its vibrational frequency in infrared spectroscopy is sensitive to the local environment, and it can also participate in specific interactions, such as hydrogen bonding. nih.gov This suggests that derivatives of Methyl 3-tert-butyl-5-cyanobenzoate could be developed as probes for studying intermolecular interactions in complex systems. The design of probes where the fluorescence is modulated by the chemical transformation of the cyano or ester group is another exciting possibility. bldpharm.com

| Probe Design Strategy | Potential Application | Spectroscopic Technique |